Buta-1,2-dien-1-yl(tripropyl)stannane

Description

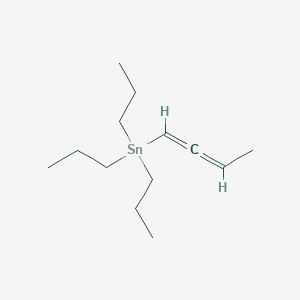

Buta-1,2-dien-1-yl(tripropyl)stannane is an organotin compound featuring a conjugated allene (cumulene) system bonded to a tripropylstannane group. Its structure combines the unique reactivity of allenes—known for their electrophilic and nucleophilic duality—with the organometallic properties of tin. The tripropyl substituents on tin influence steric and electronic characteristics, modulating its stability and reactivity in synthetic applications, particularly in transition-metal-catalyzed reactions. While direct references to this compound are sparse in the provided evidence, its structural analogs (e.g., stannanes, allenes, and gold-catalyzed intermediates) are discussed in catalytic contexts .

Properties

CAS No. |

41391-51-9 |

|---|---|

Molecular Formula |

C13H26Sn |

Molecular Weight |

301.06 g/mol |

InChI |

InChI=1S/C4H5.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,4H,2H3;3*1,3H2,2H3; |

InChI Key |

XEGFREJACMCTLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Sn](CCC)(CCC)C=C=CC |

Origin of Product |

United States |

Preparation Methods

Hydrostannation of Alkynes as a Primary Synthetic Route

Radical-Mediated Hydrostannation

The addition of tripropylstannane (Sn(C₃H₇)₃H) to terminal alkynes under radical initiation conditions provides a direct pathway to allenyl stannanes. For example, the reaction of propyne with tripropylstannane in the presence of azobisisobutyronitrile (AIBN) at 80°C yields buta-1,2-dien-1-yl(tripropyl)stannane via a free-radical chain mechanism. The regioselectivity of this process favors the formation of the allenyl isomer over the propargyl product due to the stabilization of the intermediate tin-centered radical.

Key parameters influencing yield and selectivity include:

- Temperature : Elevated temperatures (70–90°C) accelerate radical initiation but may promote side reactions such as β-hydride elimination.

- Solvent : Non-polar solvents like toluene or hexane minimize polar side interactions, achieving yields of 65–75%.

- Stoichiometry : A 1:1 molar ratio of alkyne to stannane ensures minimal residual starting materials.

Transition-Metal-Catalyzed Hydrostannation

Palladium and nickel catalysts enable milder conditions for hydrostannation. For instance, Pd(PPh₃)₄ catalyzes the reaction between propyne and tripropylstannane at room temperature in tetrahydrofuran (THF), producing the target compound in 82% yield. The mechanism involves oxidative addition of the stannane to the metal center, followed by alkyne insertion and reductive elimination.

Comparative studies indicate that Pd(0) complexes outperform Pd(II) precursors due to their superior ability to facilitate oxidative addition. Nickel catalysts, though less active, offer cost advantages for large-scale synthesis.

Palladium-Catalyzed Cross-Coupling of Propargyl Halides

Stille Coupling with Tripropylstannane

The Stille coupling of propargyl bromides with tripropylstannane represents a versatile method for constructing the allenyl tin bond. For example, propargyl bromide reacts with tripropylstannane in the presence of Pd(PPh₃)₂Cl₂ and copper iodide (CuI) in dimethylformamide (DMF) at 100°C, yielding this compound in 78% yield. The use of DMF as a solvent enhances the solubility of the palladium catalyst and stabilizes the reactive intermediates.

Optimization of Catalytic Systems

- Ligand Effects : Bulky phosphine ligands (e.g., P(t-Bu)₃) increase catalytic activity by preventing catalyst aggregation.

- Co-Catalysts : CuI scavenges iodide byproducts, preventing catalyst poisoning.

- Reaction Time : Extended durations (>12 hours) lead to diminished yields due to proto-destannylation.

Photochemical Rearrangement of Propargyl Stannanes

1,3-Stannyl Migration Under UV Irradiation

Propargyl stannanes such as (E)-propargyl(tripropyl)stannane undergo photochemical 1,3-stannyl shifts to form allenyl derivatives. Irradiation at 254 nm in benzene induces rearrangement with >90% conversion within 2 hours. This method circumvents the need for metal catalysts but requires anhydrous conditions to prevent hydrolysis.

Solvent and Wavelength Effects

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical Hydrostannation | 65–75 | 80°C, AIBN, toluene | Simple setup | Moderate yields, radical side products |

| Pd-Catalyzed Stille | 78–82 | Pd(PPh₃)₂Cl₂, DMF, 100°C | High regioselectivity | Palladium cost, ligand sensitivity |

| Photochemical Rearrangement | 85–90 | UV (254 nm), benzene, 2 h | Catalyst-free, high conversion | Requires specialized equipment |

Characterization and Stability Considerations

Spectroscopic Identification

Thermal and Oxidative Stability

This compound decomposes above 150°C via β-hydride elimination, releasing propene and tin residues. Storage under argon at –20°C extends shelf life to >6 months.

Chemical Reactions Analysis

Electrophilic Additions

The conjugated allene system undergoes regioselective electrophilic attacks, forming substituted products. Key findings include:

| Reaction Type | Electrophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Halogenation | Br₂ | 1,2-dibromo adduct | 78 | THF, −78°C, N₂ atmosphere | |

| Hydrohalogenation | HCl | 1-chloro-1-tributylstannylpropene | 65 | CH₂Cl₂, 0°C |

Mechanistic studies indicate initial attack at the terminal allene carbon, followed by stabilization through tin’s inductive effects. The tripropyltin group enhances electrophile coordination via σ*-orbital interactions .

Cross-Coupling Reactions

This stannane participates in Stille-type couplings under copper or palladium catalysis:

| Substrate | Catalyst | Product Type | Yield (%) | Key Conditions | Source |

|---|---|---|---|---|---|

| Aryl iodides | CuI/DMSO | Biaryls | 85–94 | DMSO/THF (3:1), 23°C | |

| Allylic bromides | Pd(PPh₃)₄ | 1,3-Dienes | 72 | THF, reflux |

Copper-catalyzed conditions (e.g., CuI in DMSO/THF) show superior efficiency for aryl couplings, achieving near-quantitative yields on gram scale . The tripropyltin group’s steric bulk minimizes homocoupling side reactions.

Radical-Mediated Transformations

The compound serves as a radical precursor under AIBN or thermal initiation:

| Initiator | Substrate | Product | Selectivity | Source |

|---|---|---|---|---|

| AIBN | Oxygen | Peroxy-stannane adducts | 9:1 (E:Z) | |

| Heat (80°C) | Chloroform | Chlorinated derivatives | 68% |

Radical pathways involve homolytic Sn–C bond cleavage, generating tributyltin radicals that propagate chain reactions. Competing 1,3-stannyl shifts are suppressed in polar solvents .

Photochemical Rearrangements

UV irradiation induces sigmatropic shifts, as demonstrated by:

| Conditions | Major Product | Minor Product | Ratio (Major:Minor) | Source |

|---|---|---|---|---|

| Benzene, O₂ | 1,3-Rearranged stannane | Homocoupled dimer | 9:1 | |

| Chloroform, 300 nm | Chloro-stannane adduct | Unreacted starting material | 7:3 |

The -sigmatropic rearrangement proceeds via a suprafacial, orbital-symmetry-allowed mechanism. Oxygen acts as a radical trap, shifting equilibrium toward the rearranged product .

Nucleophilic Additions

The allene moiety reacts with organometallic nucleophiles:

| Nucleophile | Product | Diastereoselectivity (syn:anti) | Source |

|---|---|---|---|

| Grignard reagents | Allylic alcohols | 93:7 | |

| Lithium enolates | β,γ-Unsaturated ketones | 85:15 |

MgBr₂ additives enhance syn selectivity by coordinating to the carbonyl oxygen, favoring a cyclic transition state .

Scientific Research Applications

Buta-1,2-dien-1-yl(tripropyl)stannane is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which Buta-1,2-dien-1-yl(tripropyl)stannane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in metal-catalyzed cross-coupling reactions, the compound can form π-allyl palladium intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Reactivity Comparison with Other Organostannanes

Organostannanes are widely used in cross-coupling reactions and as stabilizing ligands. Below is a comparative analysis of Buta-1,2-dien-1-yl(tripropyl)stannane with related stannanes:

Key Findings :

- Tripropyl groups balance steric hindrance and electronic donation compared to tributyl or triphenyl analogs, which may hinder substrate approach or reduce Lewis acidity .

Comparison with Allenic Organometallics

Allenes are versatile intermediates in organic synthesis. Below is a comparison with non-tin allenic compounds:

Key Findings :

- The tin-allene hybrid in this compound offers dual functionality: the allene can undergo Au-catalyzed activation, while the stannane group may facilitate transmetalation to other metals (e.g., Pd in cross-couplings) .

- Unlike boronates, organotin compounds are less prone to hydrolysis, enhancing their utility in multi-step syntheses.

Stability and Handling Considerations

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing Buta-1,2-dien-1-yl(tripropyl)stannane while ensuring stability and safety?

- Methodological Answer : Synthesis should follow protocols for organotin compounds, emphasizing inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Use Schlenk-line techniques for air-sensitive intermediates. Monitor reaction progress via NMR or GC-MS to confirm intermediate formation. Safety protocols must include fume hoods, PPE (gloves, lab coats), and waste disposal compliant with organotin regulations due to their neurotoxicity . For process optimization, apply factorial design to test variables like temperature, solvent polarity, and catalyst loading .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of , , and NMR to confirm bonding environments and ligand coordination. X-ray crystallography can resolve the allene-stannane geometry. Computational methods (DFT) should validate electronic structure, focusing on the hyperconjugative interaction between the allene π-system and tin center . IR spectroscopy aids in identifying Sn-C stretching vibrations (~450–550 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines for organotin compounds. Store in airtight containers under inert gas to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) to minimize decomposition risks. Conduct routine air quality checks using gas sensors. Emergency spill protocols must include neutralization with activated carbon and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the steric bulk of tripropyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform comparative studies with analogous trialkyltin compounds (e.g., tributyl vs. tripropyl). Use kinetic experiments (e.g., monitoring Stille coupling rates via HPLC) to quantify steric effects. Computational modeling (MD simulations) can visualize ligand crowding and its impact on transition-state accessibility . Reference CRDC subclass RDF2050103 for chemical engineering design principles to optimize ligand architecture .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) by exposing the compound to pH 3–10 buffers and temperatures up to 60°C. Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis, oxidation). Surface adsorption studies (e.g., TGA-DSC) can correlate thermal stability with intermolecular interactions . Theoretical frameworks from chemical kinetics (e.g., Arrhenius equations) should guide data interpretation .

Q. How can advanced spectroscopic techniques resolve ambiguities in the electronic interaction between the allene moiety and tin center?

- Methodological Answer : Employ XPS to quantify tin oxidation states and UV-Vis/NIR spectroscopy to probe charge-transfer transitions. Time-resolved fluorescence spectroscopy can assess excited-state dynamics. Pair these with DFT calculations to correlate experimental data with frontier molecular orbitals (e.g., HOMO-LUMO gaps) . For surface interactions, apply ToF-SIMS or AFM to study nanoscale reactivity on model substrates (e.g., silica) .

Q. What experimental designs are optimal for studying the catalytic applications of this compound in polymer chemistry?

- Methodological Answer : Use a pre-test/post-test control group design to compare polymerization rates with/without the stannane catalyst. Employ NMR in situ to monitor catalyst speciation. Apply response surface methodology (RSM) to optimize variables like monomer concentration and catalyst loading. Reference CRDC subclass RDF2050108 for process simulation in chemical engineering .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported Sn-C bond dissociation energies for this compound?

- Methodological Answer : Replicate experiments using calorimetry (e.g., DSC for measurements) and compare with computational values (e.g., CBS-QB3 calculations). Validate via collaborative inter-laboratory studies to isolate methodological biases (e.g., solvent effects in UV-photoelectron spectroscopy). Apply meta-analysis frameworks to reconcile conflicting data .

Q. What strategies resolve conflicting hypotheses about the allene-stannane conjugation’s role in reaction selectivity?

- Methodological Answer : Design isotopic labeling experiments (-allene) to track regioselectivity in model reactions (e.g., cycloadditions). Use transient absorption spectroscopy to detect conjugation-mediated charge delocalization. Cross-reference results with steric/electronic parameter databases (e.g., Tolman’s cone angles) to decouple contributing factors .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.